molecular formula C9H10N4 B108553 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 19541-96-9

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B108553
CAS No.: 19541-96-9
M. Wt: 174.2 g/mol
InChI Key: BDTNHFVPZQIZFD-UHFFFAOYSA-N
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Description

3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both nitrogen atoms in the pyrazole and pyridine rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or acetic acid, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its interactions with biological targets and its potential therapeutic applications.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.

Comparison with Similar Compounds

  • 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
  • 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Comparison: Compared to similar compounds, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activities. The presence of the amino group at the 5-position of the pyrazole ring further enhances its potential for chemical modifications and interactions with biological targets .

Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTNHFVPZQIZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352738
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19541-96-9
Record name 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To an ice-cold solution of aminocrotononitrile (82 g, 1.0 mol) and 2-hydrazinopyridine (120 g, 1.1 mol) in ethanol (300 mL) was added acetic acid (132 g, 2.2 mol), and the solution was heated under reflux for 3.5 hours. The solution was cooled to room temperature, and the solution was concentrated under reduced pressure, and water was added to the residue. The solution was made basic by the addition of an aqueous sodium hydroxide solution, and organic matter was extracted with ethyl acetate. The extract was washed with saturated brine and water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (156.3 g, 90% yield).
[Compound]
Name
ice
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reactant
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82 g
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120 g
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132 g
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300 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

Following the procedure described in Reference Example 2-5, 4-[[3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-yl]amino]isophthalic acid was prepared from bromoisophthalic acid and 3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-ylamine (99% yield). A solution of the compound (23.0 g, 68.0 mmol) in phosphorus oxychloride (108 g, 704 mmol) was heated under reflux for I hour. The reaction solution was allowed to cool to room temperature, and the solvent was evaporated under reduced pressure. To a stirred mixture of the residue in tetrahydrofuran (100 mL), methanol (10 mL) was added dropwise carefully, and the precipitate was collected by filtration. The precipitate was dissolved in a sodium hydroxide solution, and organic matter was extracted with chloroform. The extract was washed with saturated brine and water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (chloroform) to give the title compound (3.40 g, 14% yield).
Name
4-[[3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-yl]amino]isophthalic acid
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Synthesis routes and methods III

Procedure details

3-Aminocrotonitrile (1.98 g, 24.1 mmol) was added to a stirred solution of 2-hydrazinopyridine (2.63 g, 24.1 mmol) in a mixture of concentrated hydrochloric acid (2.5 ml) and water (10 ml). After 10 minutes at room temperature, concentrated hydrochloric acid (5 ml) was added, and the mixture was heated for 30 minutes under reflux. The mixture was cooled and rendered basic by the addition of saturated aqueous potassium carbonate. The solid which precipitated was filtered off and dried to give the title compound, 2.43 g (58%).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
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Quantity
2.5 mL
Type
reactant
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10 mL
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5 mL
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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